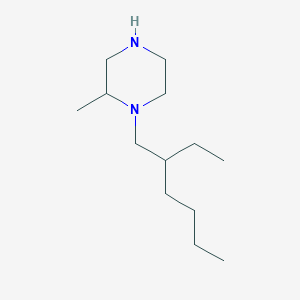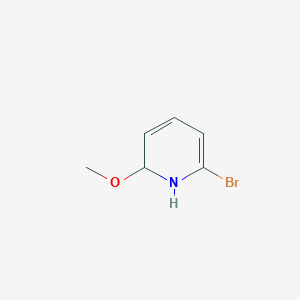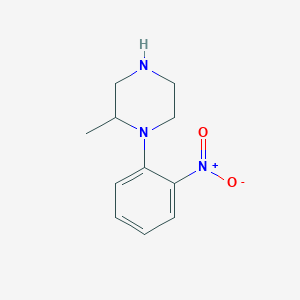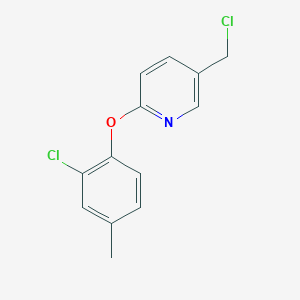
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% (abbreviated as 5-CM-2-CMP) is a compound belonging to the class of heterocyclic compounds. It is a white crystalline solid, with a molecular weight of 275.71 g/mol. 5-CM-2-CMP is widely used in chemical synthesis and has a variety of applications in the fields of medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It has been used as an antioxidant in organic synthesis, as a ligand for transition metal complexes, and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% acts as an antioxidant by scavenging free radicals and preventing further oxidation of the molecule. It also acts as a ligand, forming complexes with transition metals, which can be used in the synthesis of organic compounds. Additionally, it can act as a catalyst, promoting the formation of organic compounds from reactants.
Biochemical and Physiological Effects
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% has been shown to possess antioxidant activity and to protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes and to reduce the expression of certain genes. In addition, it has been shown to possess anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% in lab experiments include its low cost, wide availability, and ease of use. Its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% may focus on its use as an antioxidant in food and cosmetic products, its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation, and its utility in the synthesis of organic compounds. Additionally, further research may explore the effects of 5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% on the expression of genes and its potential as a ligand for transition metal complexes.
Synthesemethoden
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine, 95% can be synthesized by a variety of methods including the reaction of 2-chloro-4-methyl-phenoxy-pyridine and chloromethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. Alternatively, it can also be synthesized by the reaction of 2-chloro-4-methyl-phenoxy-pyridine and N-chlorosuccinimide.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(2-chloro-4-methylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-9-2-4-12(11(15)6-9)17-13-5-3-10(7-14)8-16-13/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWMLAMPPAGJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-(2-chloro-4-methyl-phenoxy)-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

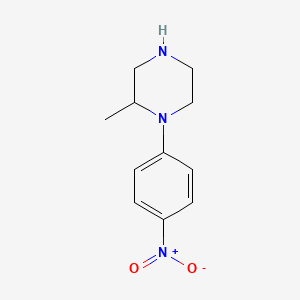
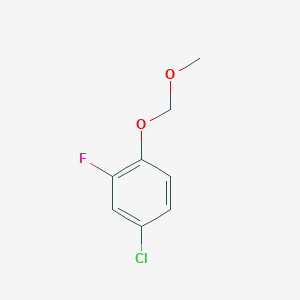
![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)
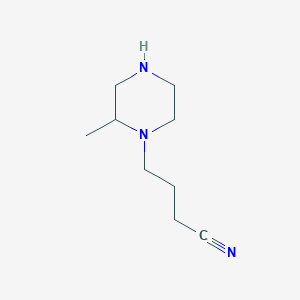
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
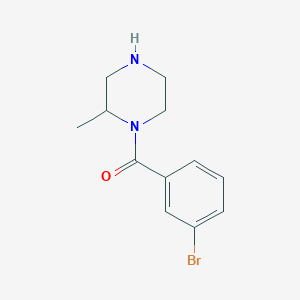
![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

